molecular formula C15H13F3N2O3S B2493778 N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 1351642-46-0

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2493778
CAS No.: 1351642-46-0
M. Wt: 358.34
InChI Key: AJLXCIHALSBBFX-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features both a thiophene ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and the trifluoromethyl-substituted phenyl derivative, followed by a series of coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution on the thiophene ring could introduce various functional groups.

Scientific Research Applications

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide
  • N-[2-hydroxy-2-(furan-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide
  • N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide

Uniqueness

The uniqueness of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide lies in its combination of a thiophene ring and a trifluoromethyl-substituted phenyl group. This combination imparts specific electronic and steric properties that can enhance its reactivity and binding affinity in various applications.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3S/c16-15(17,18)9-3-5-10(6-4-9)20-14(23)13(22)19-8-11(21)12-2-1-7-24-12/h1-7,11,21H,8H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLXCIHALSBBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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